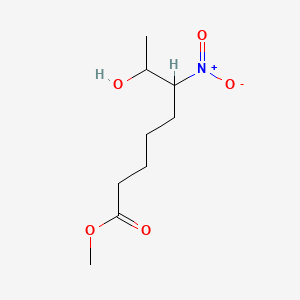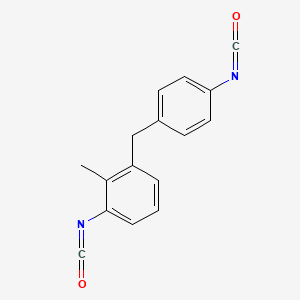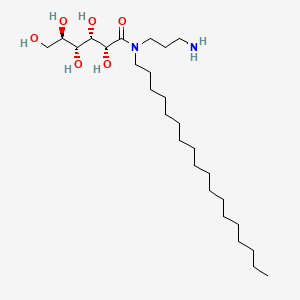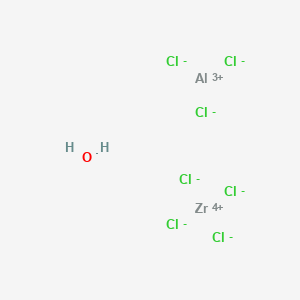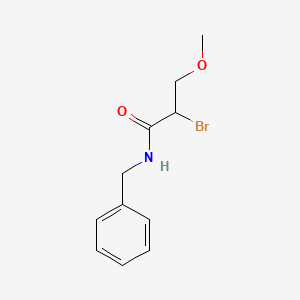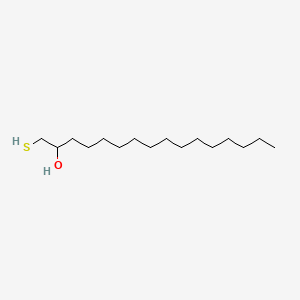
1-Mercaptohexadecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Mercaptohexadecan-2-ol is an organic compound with the molecular formula C16H34OS. It is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a long hydrocarbon chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
1-Mercaptohexadecan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromohexadecane with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reduction of 1-hexadecanone with sodium borohydride in the presence of thiol reagents . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.
Análisis De Reacciones Químicas
1-Mercaptohexadecan-2-ol undergoes various chemical reactions due to the presence of both thiol and hydroxyl groups. Some of the common reactions include:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides to form ethers or esters.
Addition: The thiol group can participate in addition reactions with alkenes to form thioethers.
Common reagents used in these reactions include hydrogen peroxide, iodine, lithium aluminum hydride, and various halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Mercaptohexadecan-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Mercaptohexadecan-2-ol is primarily based on its ability to form strong bonds with metal surfaces, particularly gold. The thiol group (-SH) reacts with gold to form a stable Au-S bond, which is utilized in the formation of self-assembled monolayers. These monolayers are used to modify surface properties and create functionalized surfaces for various applications .
Comparación Con Compuestos Similares
1-Mercaptohexadecan-2-ol can be compared with other similar compounds such as 1-hexadecanol and 16-mercaptohexadecan-1-ol. While 1-hexadecanol lacks the thiol group, making it less reactive towards metal surfaces, 16-mercaptohexadecan-1-ol has a similar structure but with the thiol group positioned differently. This positional difference can affect the compound’s reactivity and the stability of the formed monolayers .
Propiedades
Número CAS |
55525-35-4 |
|---|---|
Fórmula molecular |
C16H34OS |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
1-sulfanylhexadecan-2-ol |
InChI |
InChI=1S/C16H34OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16-18H,2-15H2,1H3 |
Clave InChI |
LTDQXPKSPMCGCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




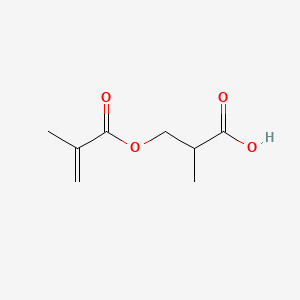
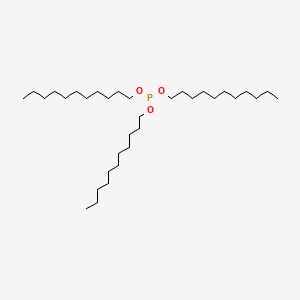

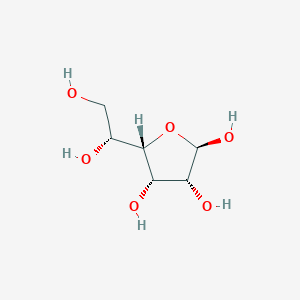

![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
